4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: Starting from ethyl acetoacetate and guanidine, the pyrimidine ring is formed through a cyclization reaction.
Introduction of the ethoxy and methyl groups: The ethoxy and methyl groups are introduced via alkylation reactions.
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling of the pyrimidine and piperazine rings: The pyrimidine and piperazine rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the fluorophenyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also be studied for its reactivity and stability under various conditions.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its pharmacokinetics, pharmacodynamics, and toxicity profiles would be important areas of study.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical structure may impart desirable properties to products.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-bromophenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQDWBRWYGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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